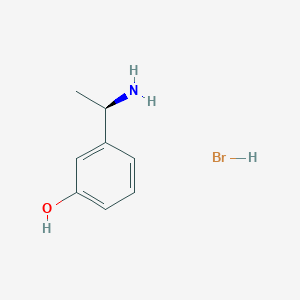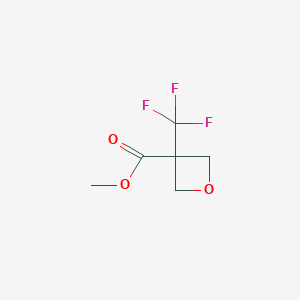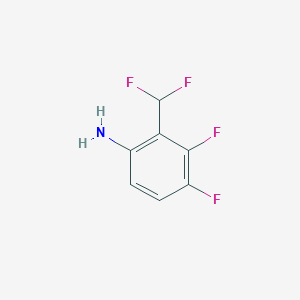
(R)-3-(1-Aminoethyl)phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Aminoethyl)phenol hydrobromide is a chiral organic compound with a phenolic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)phenol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-(1-Aminoethyl)phenol.
Hydrobromide Formation: The ®-3-(1-Aminoethyl)phenol is then reacted with hydrobromic acid to form the hydrobromide salt.
The reaction conditions for these steps include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Aminoethyl)phenol hydrobromide may involve large-scale synthesis using automated reactors. The process would include:
Raw Material Handling: Efficient handling and storage of raw materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification: Use of techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-Aminoethyl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
®-3-(1-Aminoethyl)phenol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-3-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the amino group can form ionic bonds. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(1-Aminoethyl)phenol hydrobromide: The enantiomer of the compound, which may have different biological activities.
3-(1-Aminoethyl)phenol hydrochloride: A similar compound with a different counterion.
4-(1-Aminoethyl)phenol hydrobromide: A positional isomer with different chemical properties.
Uniqueness
®-3-(1-Aminoethyl)phenol hydrobromide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers or positional isomers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H12BrNO |
|---|---|
Poids moléculaire |
218.09 g/mol |
Nom IUPAC |
3-[(1R)-1-aminoethyl]phenol;hydrobromide |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
Clé InChI |
LALFPZUORLABBJ-FYZOBXCZSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)O)N.Br |
SMILES canonique |
CC(C1=CC(=CC=C1)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)


![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)



![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

